molecular formula C4H7N3O3S B2499066 2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethanol CAS No. 1849399-49-0

2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethanol

Cat. No.: B2499066
CAS No.: 1849399-49-0
M. Wt: 177.18
InChI Key: KYZCSMXBYKAMAW-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethanol is a useful research compound. Its molecular formula is C4H7N3O3S and its molecular weight is 177.18. The purity is usually 95%.
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Scientific Research Applications

Herbicidal and Antifungal Activities

2-(1H-1,2,4-Triazol-5-ylsulfonyl)ethanol and its derivatives have garnered interest in agricultural and medicinal chemistry, particularly for their herbicidal and antifungal activities. Research has been conducted to develop versatile methods to access these substituted triazoles, enhancing their potential in these fields (Lassalas et al., 2017).

Synthesis of Novel Compounds

There is significant research into the synthesis of new compounds using this compound derivatives. This includes the synthesis of 4-(1H-[1,2,4]-Triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one, which has potential applications in various scientific fields (Holota et al., 2018).

Aminolysis Reactions

Studies have also explored aminolysis reactions involving compounds related to this compound, yielding various derivatives with potential for further application in research and industry (Britsun et al., 2005).

Transition-Metal Complexes

Research into 1,2,4-triazole derivatives, closely related to this compound, shows their use in forming transition-metal complexes. These complexes have potential applications in molecular-based memory devices, displays, and optical switches due to their specific magnetic properties (Şahin et al., 2008).

Cholinesterase Inhibitors

Triazole derivatives, including those similar to this compound, have been synthesized as cholinesterase inhibitors, showcasing their potential in medicinal applications (Mohsen, 2012).

Antimicrobial Activity

Some studies have focused on synthesizing novel this compound derivatives as potential antimicrobial agents. These derivatives have shown significant activity against various microorganisms, indicating their potential in addressing medical and agricultural challenges (Kaplancikli et al., 2008).

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfonyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O3S/c8-1-2-11(9,10)4-5-3-6-7-4/h3,8H,1-2H2,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZCSMXBYKAMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849399-49-0
Record name 2-(4H-1,2,4-triazole-3-sulfonyl)ethan-1-ol
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